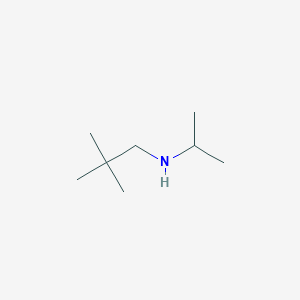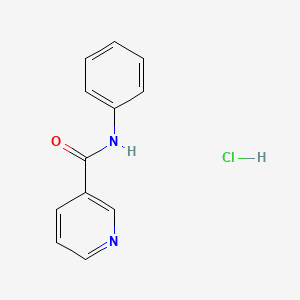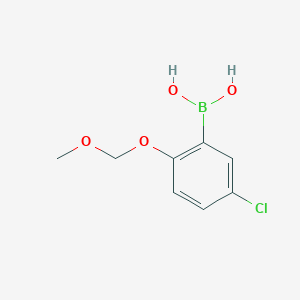
(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid
Übersicht
Beschreibung
The compound “(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and an organic moiety . They are commonly used in organic synthesis due to their stability and ease of handling .
Molecular Structure Analysis
Boronic acids are planar compounds with sp2-hybridized boron atoms. The boron atom in these compounds contains an empty p-orbital, which allows it to act as a Lewis acid . The specific molecular structure of “(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid” is not provided in the searched resources.Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Protodeboronation, a process that involves the removal of a boron group from a boronic acid, is another reaction that boronic acids can undergo .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
5-Chloro-2-(methoxymethoxy)phenylboronic acid: is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, polymers, and complex organic molecules. The boronic acid moiety reacts with various halides or pseudohalides under palladium catalysis, providing a straightforward route to biaryl compounds .
Drug Discovery
In drug discovery, this compound serves as a building block for the synthesis of potential therapeutic agents. Its boronic acid group can form reversible covalent complexes with enzymes’ active sites, making it valuable for designing proteasome inhibitors . These inhibitors have applications in treating cancers and neurodegenerative diseases by regulating protein degradation pathways .
Material Science
The compound’s ability to form stable complexes with various substrates is exploited in material science. It can be used to modify surface properties, create sensor materials , and develop smart coatings that respond to environmental stimuli. For instance, coatings that can capture and release molecules in response to pH changes are being researched for controlled drug delivery systems .
Diagnostic Agents
5-Chloro-2-(methoxymethoxy)phenylboronic acid: has potential applications as a diagnostic agent. Boronic acids can bind to saccharides, which enables the development of glucose sensors . Such sensors are crucial for monitoring blood sugar levels in diabetic patients, offering a pathway to non-invasive and continuous glucose monitoring technologies .
Catalysis
This compound can act as a Lewis acid catalyst in various chemical transformations. Its electron-deficient boron atom can coordinate with substrates, increasing their reactivity. This property is utilized in reactions like aldol condensations , Mannich reactions , and Michael additions , where it can improve yield and selectivity .
Polymer Chemistry
In polymer chemistry, 5-Chloro-2-(methoxymethoxy)phenylboronic acid is used to introduce boronate ester linkages into polymers. These linkages are dynamic and can respond to external stimuli, such as pH and diol concentration, making them suitable for creating self-healing materials and stimuli-responsive gels .
Bioconjugation
The boronic acid group can form stable bonds with diols and carbohydrates, which is advantageous for bioconjugation techniques. This allows for the attachment of biomolecules to various carriers or surfaces, which is essential in developing targeted drug delivery systems and biosensors .
Environmental Applications
Lastly, the compound’s affinity for diols can be harnessed for environmental cleanup . It can be incorporated into materials designed to capture and remove pollutants like glycols and sugars from wastewater, aiding in the development of more efficient water purification technologies .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an aryl group to a palladium complex .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond-forming reactions such as the suzuki-miyaura coupling .
Result of Action
The compound’s involvement in suzuki-miyaura coupling reactions suggests it may play a role in the formation of new carbon-carbon bonds, potentially influencing the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-(methoxymethoxy)phenylboronic acid. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species .
Eigenschaften
IUPAC Name |
[5-chloro-2-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWCKSWCYVBQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634819 | |
| Record name | [5-Chloro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid | |
CAS RN |
609352-56-9 | |
| Record name | [5-Chloro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



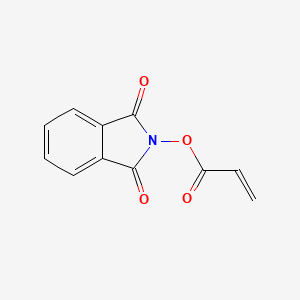
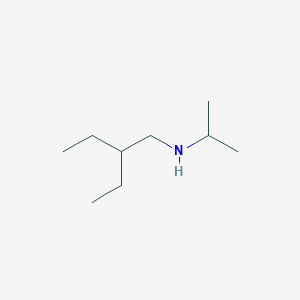

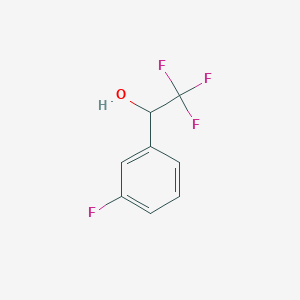
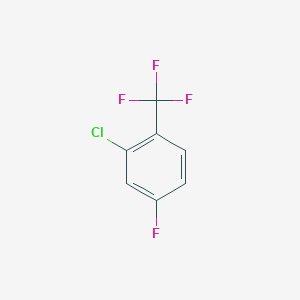
![Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate](/img/structure/B1371429.png)
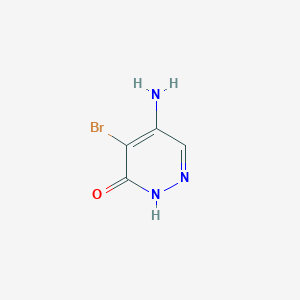

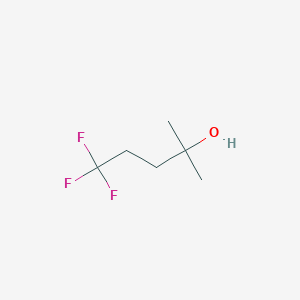

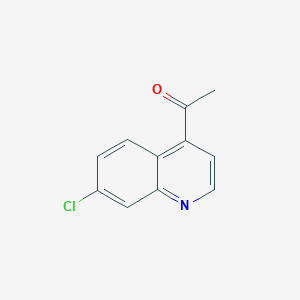
![2-((benzo[d]thiazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1371438.png)
